8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine, also known as BAY 60-2770, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It was first synthesized by researchers at Bayer Pharmaceuticals in 2005.
Mecanismo De Acción
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 works by binding to the heme group of sGC and stabilizing the enzyme in its active conformation. This leads to increased production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a key role in regulating smooth muscle tone and vascular function.
Biochemical and Physiological Effects:
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 has been shown to have a number of biochemical and physiological effects, including relaxation of vascular smooth muscle, inhibition of platelet aggregation, and reduction of inflammation. It has also been shown to improve endothelial function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 in lab experiments is its selectivity for sGC, which allows researchers to study the specific effects of this enzyme on various physiological processes. However, its potency and specificity also make it a challenging compound to work with, as it requires careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770. One area of interest is the development of novel sGC inhibitors with improved pharmacokinetic properties and selectivity. Another area of research is the investigation of the role of sGC in other physiological processes, such as inflammation and neuroprotection. Additionally, there is interest in exploring the potential therapeutic applications of sGC inhibitors in a variety of diseases, including cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 involves several steps, including the reaction of 6-bromo-9H-purine with N,N-dimethylformamide dimethylacetal, followed by the reaction of the resulting intermediate with 3-formamidobenzylamine. The final product is obtained by treating the intermediate with trifluoroacetic acid.
Aplicaciones Científicas De Investigación
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 has been widely used in scientific research as a tool to investigate the role of sGC in various physiological processes. It has been shown to have potent vasodilatory effects, making it a potential treatment for cardiovascular diseases such as hypertension and pulmonary hypertension.
Propiedades
IUPAC Name |
N-[3-[[8-bromo-6-(dimethylamino)purin-9-yl]methyl]phenyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6O/c1-21(2)13-12-14(18-8-17-13)22(15(16)20-12)7-10-4-3-5-11(6-10)19-9-23/h3-6,8-9H,7H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWFXCGBEINYPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=C(N2CC3=CC(=CC=C3)NC=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154098 |
Source
|
Record name | 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
CAS RN |
123811-36-9 |
Source
|
Record name | 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123811369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.